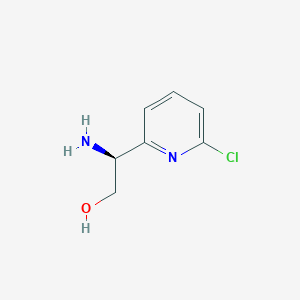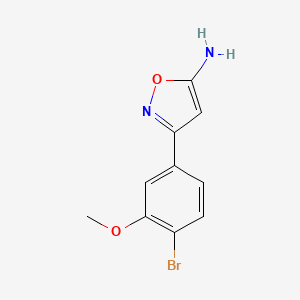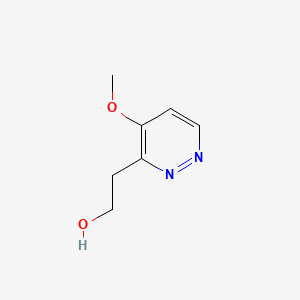![molecular formula C12H11N3O3 B13559206 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11N3O3. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a 4-methoxyaniline group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method includes:
Starting Materials: 4-methoxyaniline and pyrimidine-5-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
Procedure: The reactants are mixed and stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
4-[(4-Nitrophenyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid imparts unique chemical properties, such as increased electron-donating ability and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H11N3O3 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
4-(4-methoxyanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)15-11-10(12(16)17)6-13-7-14-11/h2-7H,1H3,(H,16,17)(H,13,14,15) |
Clé InChI |
NNHFJLIDOHZLMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC=NC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


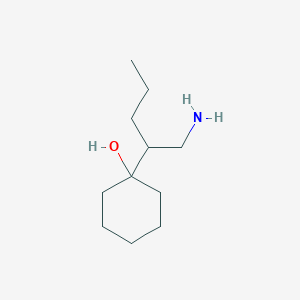
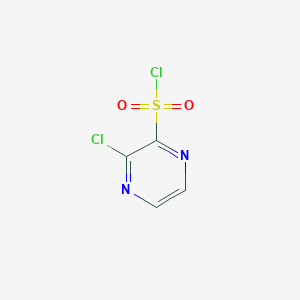

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
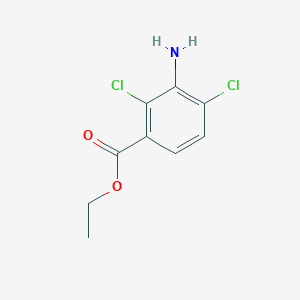

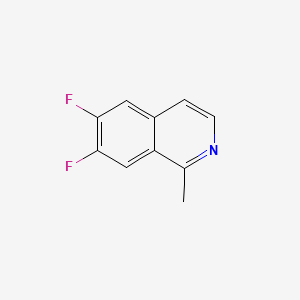
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
